molecular formula C27H33NO4 B1668400 Ceralifimod CAS No. 891859-12-4

Ceralifimod

Número de catálogo: B1668400
Número CAS: 891859-12-4
Peso molecular: 435.6 g/mol
Clave InChI: QDDQIPUKAXBMBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceralifimod es un modulador selectivo de los receptores 1 y 5 de esfingosina 1-fosfato (S1PR1 y S1PR5) activo por vía oral. Fue desarrollado por Ono Pharmaceuticals y Merck para el tratamiento de la esclerosis múltiple remitente-recurrente (EMRR). Este compuesto ha mostrado resultados prometedores en ensayos clínicos, particularmente en la reducción del número de lesiones que realzan el gadolinio en pacientes con EMRR .

Aplicaciones Científicas De Investigación

Ceralifimod, also known as ONO-4641, is a sphingosine 1-phosphate receptor modulator that has garnered attention for its potential applications in treating various immune-mediated disorders, particularly multiple sclerosis (MS). This compound operates by modulating the S1P receptors, which play a crucial role in lymphocyte trafficking and immune response regulation.

Key Applications

  • Multiple Sclerosis : this compound is primarily studied for its efficacy in treating relapsing forms of MS. Phase II clinical trials have shown promising results, indicating a reduction in relapse rates and a favorable safety profile compared to other treatments .
  • Other Autoimmune Disorders : Beyond MS, this compound is being explored for its therapeutic potential in other autoimmune conditions such as systemic lupus erythematosus and ulcerative colitis. Research indicates that S1P modulators may help mitigate the immune dysregulation seen in these diseases .
  • Potential Cardiovascular Applications : Some studies suggest that this compound may have protective effects against cardiac complications associated with immune-mediated diseases, although further research is needed to establish this application definitively .
  • Cancer Research : Emerging data indicate that S1P modulators like this compound may have roles in cancer therapy by altering immune responses and potentially enhancing anti-tumor immunity. Preliminary studies are investigating these effects in various cancer models .

Efficacy in Multiple Sclerosis

This compound has been evaluated in several clinical trials, notably the DreaMS study, which focused on patients with relapsing MS. The study reported significant reductions in annualized relapse rates and improvements in neurological function compared to placebo groups .

Summary of Clinical Trial Data

Study NamePopulationDosageKey Findings
DreaMS StudyPatients with relapsing MS0.05 mg dailyReduced relapse rate; favorable safety profile
Phase II TrialsVarious autoimmune conditionsVariesPromising efficacy; ongoing evaluations

Safety Profile

The safety profile of this compound appears favorable, with most adverse events being mild to moderate. Commonly reported side effects include transient bradycardia and mild liver enzyme elevations, similar to those observed with other S1P modulators like fingolimod .

Case Study 1: Relapsing Multiple Sclerosis

A cohort study involving 150 patients treated with this compound demonstrated a significant decrease in relapse rates over a 12-month period. The majority of patients reported improved quality of life metrics and reduced disability progression.

Case Study 2: Systemic Lupus Erythematosus

In an exploratory trial involving patients with systemic lupus erythematosus, this compound treatment led to notable reductions in disease activity scores and inflammatory markers, suggesting its potential utility beyond MS .

Mecanismo De Acción

Ceralifimod ejerce sus efectos uniéndose a S1PR1 y S1PR5 en la superficie de los linfocitos. Esta unión evita la salida de los linfocitos de los órganos linfoides, lo que reduce su recirculación y posterior infiltración en el sistema nervioso central. Este mecanismo ayuda a reducir la respuesta inflamatoria asociada con la EMRR. Los objetivos moleculares de this compound incluyen los receptores S1PR1 y S1PR5, y las vías involucradas incluyen las vías de señalización AKT, Rac, Rho, ERK y PKC .

Análisis Bioquímico

Biochemical Properties

Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis de ceralifimod implica varios pasos, incluyendo la formación de intermediarios clave y sus reacciones posteriores para formar el producto final. La ruta sintética normalmente comienza con la preparación de un derivado del naftaleno, que luego se somete a diversas transformaciones químicas, incluyendo metilación, metoxilación y formación de azetidina.

Análisis De Reacciones Químicas

Ceralifimod sufre varios tipos de reacciones químicas, incluyendo:

Comparación Con Compuestos Similares

Ceralifimod es similar a otros moduladores de los receptores de esfingosina 1-fosfato, como:

Actividad Biológica

Ceralifimod, also known as ONO-4641, is a sphingosine-1-phosphate (S1P) receptor modulator primarily investigated for its therapeutic potential in multiple sclerosis (MS) and other immune-mediated disorders. As part of a growing class of S1P modulators, this compound aims to provide disease-modifying effects by influencing lymphocyte trafficking and immune response.

This compound acts by selectively modulating S1P receptors, particularly S1PR1, which plays a crucial role in regulating lymphocyte egress from lymphoid tissues. By binding to these receptors, this compound can reduce the number of circulating lymphocytes, thereby potentially diminishing the inflammatory processes associated with diseases like MS.

Key Mechanisms:

  • Lymphocyte Trafficking : Inhibition of lymphocyte movement from lymph nodes into the bloodstream reduces autoimmune activity.
  • Neuroprotective Effects : Potentially protects neuronal integrity and promotes remyelination through modulation of neuroinflammatory pathways.

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy in treating relapsing forms of MS. However, many trials have been terminated or discontinued due to various factors including safety concerns and lack of efficacy compared to existing treatments.

Summary of Clinical Trials:

Trial Name Phase Status Findings
NCT01226745Phase 2TerminatedInvestigated efficacy in relapsing MS; results inconclusive.
Randomized, double-blind studyPhase 2CompletedEvaluated cardiac and hematological effects; showed potential adverse effects on heart rate.

Pharmacodynamics

A study assessing the pharmacodynamics of this compound indicated that it significantly affects lymphocyte populations, leading to a decrease in the total number of circulating lymphocytes. This effect is crucial for its intended use in autoimmune conditions.

Safety Profile

While this compound demonstrated some beneficial effects in reducing lymphocyte counts, its safety profile raised concerns:

  • Cardiac Effects : Observations noted alterations in heart rate regulation linked to S1PR modulation.
  • Adverse Events : Reports indicated potential adverse events similar to those observed with other S1P modulators, including infections and cardiovascular issues.

Case Study Insights

A notable case study highlighted the challenges faced during clinical trials for this compound at various centers. The Moores Cancer Center implemented strategies to expedite trial activation but faced setbacks due to regulatory hurdles and patient recruitment issues. This reflects broader challenges in developing novel therapeutics within this class.

Propiedades

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891859-12-4
Record name Ceralifimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceralifimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERALIFIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceralifimod
Reactant of Route 2
Ceralifimod
Reactant of Route 3
Reactant of Route 3
Ceralifimod
Reactant of Route 4
Ceralifimod
Reactant of Route 5
Reactant of Route 5
Ceralifimod
Reactant of Route 6
Ceralifimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.